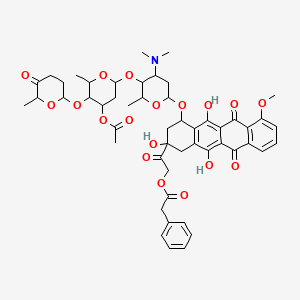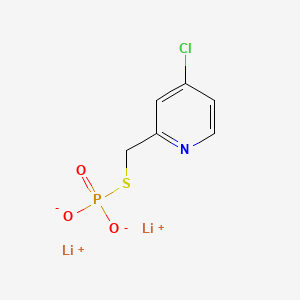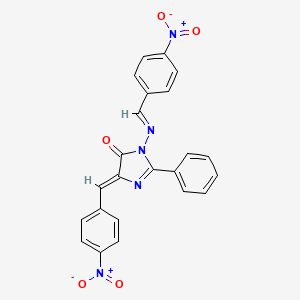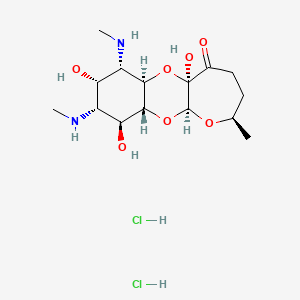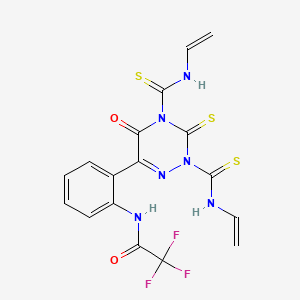
Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes multiple functional groups such as ethenylamino, thioxomethyl, and trifluoromethyl
Preparation Methods
The synthesis of Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- involves multiple steps and specific reaction conditions. One common method involves the Claisen–Schmidt condensation reaction, where the reaction mixture of N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-chloroacetamide) and substituted aniline is refluxed in ethanol for several hours . The progress of the reaction is monitored using thin layer chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- has been studied for its potential antimicrobial and anticancer activities. For instance, bis-pyrimidine acetamide derivatives have shown promising in vitro antimicrobial potential against various bacterial and fungal strains, as well as anticancer activity against human colorectal carcinoma cell lines . These properties make it a valuable compound for further research in medicinal chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, bis-pyrimidine acetamides have been shown to inhibit the growth of microorganisms by interfering with their metabolic processes . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar compounds to Acetamide, N-(2-(2,4-bis((ethenylamino)thioxomethyl)-2,3,4,5-tetrahydro-5-oxo-3-thioxo-1,2,4-triazin-6-yl)phenyl)-2,2,2-trifluoro- include other bis-pyrimidine acetamides and N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds share similar structural features and biological activities, but the presence of different functional groups can lead to variations in their chemical reactivity and biological effects.
Properties
CAS No. |
134793-47-8 |
|---|---|
Molecular Formula |
C17H13F3N6O2S3 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-[2-[2,4-bis(ethenylcarbamothioyl)-5-oxo-3-sulfanylidene-1,2,4-triazin-6-yl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C17H13F3N6O2S3/c1-3-21-14(29)25-12(27)11(24-26(16(25)31)15(30)22-4-2)9-7-5-6-8-10(9)23-13(28)17(18,19)20/h3-8H,1-2H2,(H,21,29)(H,22,30)(H,23,28) |
InChI Key |
FFLNCWNLBCUZJK-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC(=S)N1C(=O)C(=NN(C1=S)C(=S)NC=C)C2=CC=CC=C2NC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



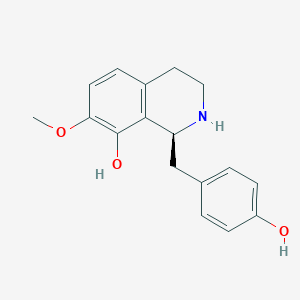

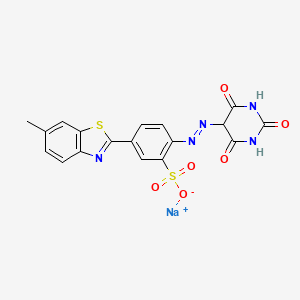
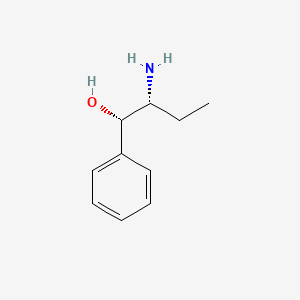
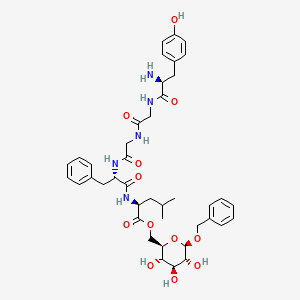
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
